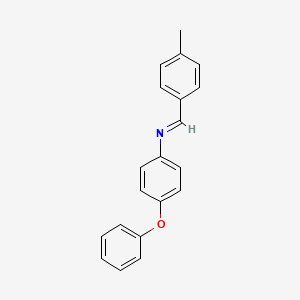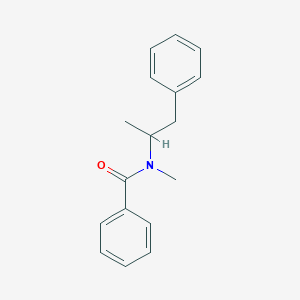
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a hydroxybutyl group and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of cyanuric chloride with 2-hydroxybutan-2-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxybutylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 5-(2-Oxobutan-2-yl)-1,3,5-triazinane-2-thione.
Reduction: Formation of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thiol.
Substitution: Formation of various substituted triazinane derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The hydroxy and thione groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. This can lead to inhibition of enzyme activity or modulation of protein function, which is crucial for its antimicrobial and antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazinane ring structure but without the hydroxybutyl and thione substitutions.
2-Hydroxy-1,3,5-triazine: Similar to 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione but lacks the butyl group.
1,3,5-Triazinane-2-thione: Similar structure but without the hydroxybutyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxybutyl and thione groups. This combination of functional groups provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H15N3OS |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
5-(2-hydroxybutan-2-yl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C7H15N3OS/c1-3-7(2,11)10-4-8-6(12)9-5-10/h11H,3-5H2,1-2H3,(H2,8,9,12) |
Clé InChI |
XXNXAVVVTBJDSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(N1CNC(=S)NC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


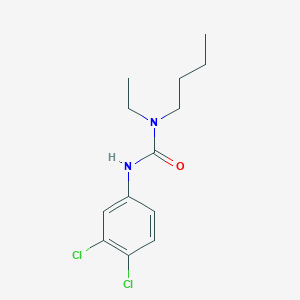
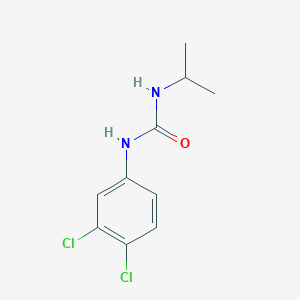
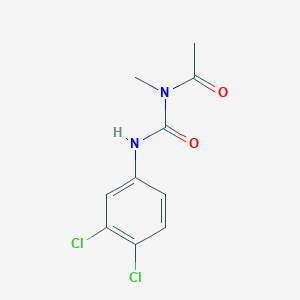
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)
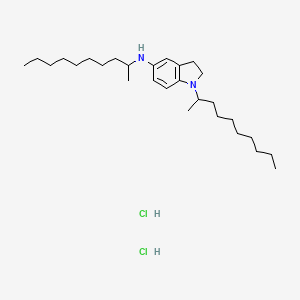
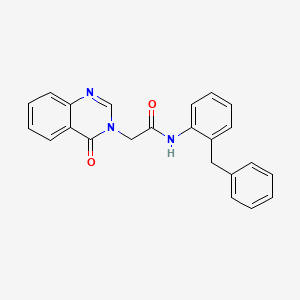
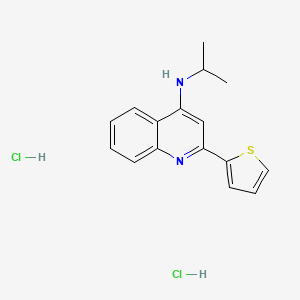
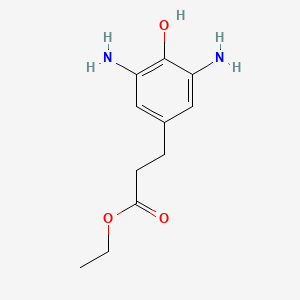
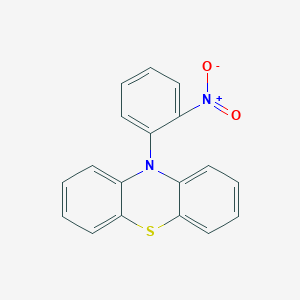
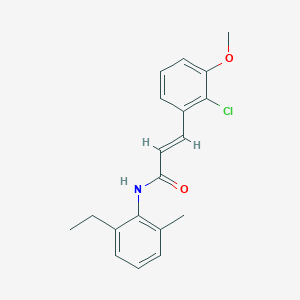
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)

